6-Methylquinoline-2,3-dicarboxylic acid diethyl ester
Description
Systematic Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is diethyl 6-methylquinoline-2,3-dicarboxylate , reflecting its substitution pattern on the quinoline backbone. The molecular formula, C₁₆H₁₇NO₄ , corresponds to a molecular weight of 287.31 g/mol . Key identifiers include the Canonical SMILES string CCOC(=O)C₁=C(N=C₂C=CC(=CC₂=C₁)C)C(=O)OCC and the InChIKey FMXXGQSZIJSYQR-UHFFFAOYSA-N , which encode its atomic connectivity and stereochemical features.
Table 1: Fundamental Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | Diethyl 6-methylquinoline-2,3-dicarboxylate |
| Molecular Formula | C₁₆H₁₇NO₄ |
| Molecular Weight | 287.31 g/mol |
| CAS Registry Number | 948290-04-8 |
| SMILES | CCOC(=O)C₁=C(N=C₂C=CC(=CC₂=C₁)C)C(=O)OCC |
| InChIKey | FMXXGQSZIJSYQR-UHFFFAOYSA-N |
The compound’s structure integrates a bicyclic quinoline system with ester and methyl groups strategically positioned to influence its electronic and steric properties.
Atomic Connectivity and Stereochemical Considerations
The quinoline backbone consists of a benzene ring fused to a pyridine ring, with the methyl group occupying the 6-position on the benzene moiety. The 2- and 3-positions of the pyridine ring are substituted with ethoxycarbonyl groups (-COOEt).
Atomic Connectivity :
- The benzene ring (positions 1–6) and pyridine ring (positions 1’–6’) share a common edge, with the nitrogen atom at position 1’ of the pyridine.
- The methyl group at position 6 and ester groups at positions 2 and 3 create a planar arrangement due to conjugation across the aromatic system.
Stereochemistry :
- No chiral centers are present in the molecule, as confirmed by the absence of tetrahedral stereogenic atoms in its SMILES representation.
- The ester groups adopt s-cis conformations due to resonance stabilization between the carbonyl groups and the aromatic π-system.
Spectroscopic Fingerprinting (NMR, IR, MS)
While experimental spectroscopic data for this compound are not explicitly reported in the provided sources, its structure allows for reasoned predictions based on analogous quinoline esters:
Infrared Spectroscopy (IR) :
- Strong absorption bands near 1720–1740 cm⁻¹ would correspond to the ester carbonyl (C=O) stretches.
- Aromatic C-H stretching vibrations are expected around 3050–3100 cm⁻¹ , while methyl C-H stretches would appear near 2850–2950 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR :
- Aromatic protons on the quinoline ring would resonate as multiplet signals in the δ 7.0–8.5 ppm range, with deshielding effects from the electron-withdrawing ester groups.
- Ethyl groups from the ester moieties would exhibit a triplet for the methyl (-CH₃) protons near δ 1.2–1.4 ppm and a quartet for the methylene (-CH₂-) protons around δ 4.2–4.4 ppm .
- ¹³C NMR :
Mass Spectrometry (MS) :
- The molecular ion peak at m/z 287 would correspond to the intact molecule, with fragmentation patterns likely involving loss of ethoxy groups (-OEt, m/z 242) or decarboxylation.
Crystallographic Analysis and Solid-State Properties
Experimental crystallographic data for this compound are not available in the provided literature. However, computational predictions offer insights into its solid-state behavior:
Predicted Solid-State Properties :
| Property | Value |
|---|---|
| Density | 1.187 ± 0.06 g/cm³ |
| pKa | 0.40 ± 0.50 |
The methyl and ester substituents likely disrupt close packing in the crystal lattice, resulting in a lower density compared to unsubstituted quinoline derivatives. The planar quinoline system may facilitate π-π stacking interactions, while the ester groups could participate in dipole-dipole interactions.
Thermal Stability :
Properties
CAS No. |
948290-04-8 |
|---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
diethyl 6-methylquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C16H17NO4/c1-4-20-15(18)12-9-11-8-10(3)6-7-13(11)17-14(12)16(19)21-5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
FMXXGQSZIJSYQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 6-methylquinoline-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Hydrolysis to Dicarboxylic Acid
The ester groups undergo hydrolysis under acidic or basic conditions to yield 6-methylquinoline-2,3-dicarboxylic acid.
Conditions and Outcomes
Mechanism
-
Base-mediated : Nucleophilic hydroxide ions attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent cleavage releases the carboxylate anion, which is protonated post-reaction .
-
Acid-mediated : Protonation of the ester oxygen enhances electrophilicity, facilitating water-mediated nucleophilic attack.
Electrophilic Aromatic Substitution
The quinoline ring undergoes substitution at positions activated by electron-donating/withdrawing groups.
Key Observations
-
Nitration : Occurs preferentially at the 5- and 8-positions due to electron withdrawal by the ester groups.
-
Sulfonation : Directed to the 7-position under fuming H₂SO₄ at 150°C.
Reactivity Trends
| Position | Reactivity | Rationale |
|---|---|---|
| 5, 8 | High | Meta to electron-withdrawing esters |
| 7 | Moderate | Ortho/para to methyl group |
Nucleophilic Acyl Substitution
The ester groups participate in transesterification and aminolysis.
Examples
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Transesterification | Methanol/H⁺ | Reflux, 6 hrs | 6-Methylquinoline-2,3-dicarboxylic acid dimethyl ester |
| Aminolysis | Ethylamine, DCC | Room temperature | 6-Methylquinoline-2,3-dicarboxamide |
Kinetics
-
Transesterification proceeds faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity .
Oxidation of the Methyl Group
The 6-methyl substituent is oxidized to a carboxyl group under strong oxidizing conditions.
Protocol
| Oxidizing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | Water/Acetone | 90°C | 6-Carboxyquinoline-2,3-dicarboxylic acid | 65% |
| H₂O₂/Fe³⁺ | Acetic acid | 70°C | 6-Hydroxymethyl derivative | 45% |
Mechanism
Radical intermediates form during H₂O₂-mediated oxidation, leading to sequential oxidation of the methyl group.
Reduction Reactions
Catalytic hydrogenation reduces the quinoline ring.
Data
| Catalyst | Pressure (psi) | Product | Selectivity |
|---|---|---|---|
| Pd/C | 50 | Partially saturated tetrahydroquinoline | 80% |
| PtO₂ | 30 | Fully decarboxylated amine | 60% |
Photochemical Reactions
UV irradiation induces decarboxylation and ring modification.
Findings
-
Decarboxylation : At 254 nm, one ester group decarboxylates, forming 6-methylquinoline-3-carboxylate.
-
Dimerization : Prolonged UV exposure yields dimers via [4+2] cycloaddition.
Scientific Research Applications
Synthetic Applications
6-Methylquinoline-2,3-dicarboxylic acid diethyl ester serves as a versatile precursor in organic synthesis. Its unique structure allows for the formation of more complex organic molecules through various reactions, including:
- Friedel-Crafts Reactions : This compound can undergo Friedel-Crafts acylation to introduce additional functional groups onto the quinoline ring.
- Esterification Reactions : The diethyl ester functionality can be utilized in transesterification reactions to form new esters, which are valuable in drug development and material science.
- Biocatalysis : As a dicarboxylic acid derivative, it can be employed as an acylating agent in enzymatic reactions, facilitating the synthesis of bifunctionalized compounds and hybrid derivatives of bioactive natural products .
Medicinal Chemistry
The pharmacological potential of this compound has been explored in several studies:
- Anticancer Activity : Research indicates that quinoline derivatives exhibit anticancer properties. For instance, compounds structurally related to this compound have shown promise as inhibitors of tumor cell proliferation .
- Inhibition of Proteasome Activity : Similar compounds have been identified as selective inhibitors of proteasome subunits, which play a crucial role in cancer cell survival .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized a series of quinoline derivatives, including this compound, evaluating their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .
Case Study 2: Enzymatic Applications
Another research effort focused on the use of dicarboxylic esters like this compound in biocatalytic processes. The study demonstrated that these compounds could serve as effective acyl donors in lipase-catalyzed reactions, leading to the formation of functionalized polyesters with enhanced solubility and bioactivity .
Mechanism of Action
The mechanism of action of 6-Methylquinoline-2,3-dicarboxylic acid diethyl ester is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound could bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The quinoline-2,3-dicarboxylate scaffold is highly tunable, with substituents at position 6 significantly altering electronic and steric properties. Key analogs include:
| Compound Name | Substituent (Position 6) | Molecular Formula | Polar Surface Area (Ų) | Hydrogen Bond Donors |
|---|---|---|---|---|
| 6-Methylquinoline-2,3-dicarboxylate | Methyl | C₁₅H₁₅NO₄ | ~65.5* | 0 |
| 6-Fluoroquinoline-2,3-dicarboxylate | Fluoro | C₁₅H₁₄FNO₄ | 65.5 | 0 |
| 6-Bromoquinoline-2,3-dicarboxylate | Bromo | C₁₅H₁₄BrNO₄ | ~65.5* | 0 |
*Estimated based on structural similarity to 6-fluoro analog .
- Steric Effects : The bulkier bromo substituent may hinder reactions at adjacent positions, whereas the methyl group offers moderate steric hindrance.
Comparison with Non-Quinoline Dicarboxylate Esters
Bicyclic Systems
- Bicyclo[2.2.0]hexene Derivatives: Compounds like 2,3-diazobicyclo[2.2.0]hex-5-ene-2,3-dicarboxylic acid methyl ester (CAS: N/A) exhibit strained sp²-sp² systems, enabling dipolar cycloadditions at 0–40°C in diethyl ether. These reactions contrast with quinoline esters, which require milder conditions for nucleophilic additions .
Chromene and Pyrazine Derivatives
- 6-Chloro-4-oxo-4H-chromene-2,3-dicarboxylate: Synthesized from 5-chlorosalicylaldehyde and diethylacetylenedicarboxylate, this chromene derivative (80% yield) shows distinct UV absorption due to the conjugated keto group, unlike the planar quinoline system .
- Pyrazine-2,3-dicarboxylates: Used in antimycobacterial studies, these esters (e.g., propyl/methyl esters) demonstrate higher hydrolytic stability than quinoline analogs, attributed to the electron-deficient pyrazine ring .
Biological Activity
6-Methylquinoline-2,3-dicarboxylic acid diethyl ester (CAS Number: 948290-04-8) is a compound of interest due to its unique quinoline structure and potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 287.31 g/mol. The compound features a quinoline ring with two carboxylate groups and two ethyl ester functionalities, contributing to its solubility and reactivity in various chemical environments.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell growth, particularly in hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.
| Cell Line | IC50 Value (µg/ml) | Viability (%) at 50 µg/ml |
|---|---|---|
| HepG2 | 42 | 67.7 |
| MCF-7 | 100 | 78.14 |
| HaCaT | >250 | 82.23 |
| NIH 3T3 | >500 | 96.11 |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. The results suggest that HepG2 cells are more susceptible to the compound's effects compared to other tested cell lines .
The cytotoxic mechanism of this compound appears to involve interference with cellular functions such as:
- Cell Cycle Regulation : Induction of apoptosis through modulation of cell cycle checkpoints.
- Apoptosis : Morphological changes consistent with apoptotic processes were observed in treated cells, including membrane blebbing and cell rounding.
- Inflammation and Angiogenesis : Potential inhibition of pathways involved in inflammation and new blood vessel formation.
These mechanisms highlight the compound's potential as an anticancer agent by inducing programmed cell death in cancerous cells while having less effect on normal cells .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other quinoline derivatives. A comparison table is provided below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C16H17NO4 | Methyl substitution at position 6 |
| 7-Methylquinoline-2,3-dicarboxylic acid diethyl ester | C16H17NO4 | Methyl substitution at position 7 |
| 6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester | C17H19NO4 | Methyl substitutions at positions 6 and 8 |
The differences in methyl substitution patterns significantly influence the biological activity and pharmacological profiles of these compounds. For example, while both 6-Methyl and 7-Methyl derivatives exhibit cytotoxic properties, their efficacy varies depending on the specific cancer type being targeted.
Case Studies
Several case studies have documented the biological activities of related quinoline derivatives:
- Cytotoxicity against Breast Cancer Cells : A study demonstrated that a similar compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to that of this compound .
- Inhibition of Tumor Growth : In vivo studies have indicated that quinoline derivatives can inhibit tumor growth in animal models, suggesting potential therapeutic applications.
Q & A
Q. Q: What is the standard synthetic route for preparing 6-methylquinoline-2,3-dicarboxylic acid diethyl ester?
A: The compound can be synthesized via esterification of the corresponding dicarboxylic acid. A typical method involves refluxing 6-methylquinoline-2,3-dicarboxylic acid with excess ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to drive esterification to completion. The reaction is monitored via TLC or HPLC, and the product is purified by recrystallization or column chromatography . Alternative routes may adapt protocols from similar quinoline esters, such as diethyl 2,3-quinolinedicarboxylate synthesis, with modifications for regioselective methylation at the 6-position .
Advanced Synthesis
Q. Q: How can regioselective introduction of the methyl group at the 6-position of quinoline be achieved during synthesis?
A: Regioselective methylation requires careful control of reaction conditions. One approach involves using Friedel-Crafts alkylation with a methylating agent (e.g., methyl chloride) on a pre-functionalized quinoline derivative. Alternatively, directing groups (e.g., carbonyl or nitro groups) can be introduced at the 2,3-positions to orient electrophilic substitution toward the 6-position. Computational modeling (DFT) may predict optimal sites for methylation, while NMR and X-ray crystallography validate regiochemistry .
Basic Characterization
Q. Q: Which analytical techniques are essential for characterizing this compound?
A: Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm ester groups and methyl substitution.
- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1250 cm (C-O).
- HPLC/MS : For purity assessment and molecular weight confirmation .
Advanced Characterization
Q. Q: How can computational methods aid in understanding steric and electronic effects of the 6-methyl group?
A: Density Functional Theory (DFT) calculations model the compound’s geometry, electron density, and steric hindrance. For example, the methyl group’s impact on quinoline’s aromatic π-system or its role in coordinating with metal catalysts (e.g., in Ziegler-Natta systems) can be studied. Molecular docking simulations further predict interactions in catalytic applications .
Basic Catalytic Applications
Q. Q: What role does this compound play in Ziegler-Natta catalyst systems?
A: As an internal electron donor (IED), the ester coordinates with MgCl-supported TiCl catalysts, influencing active site formation. Its steric bulk and electron-donating properties modulate catalyst stereospecificity and activity in olefin polymerizations. For example, similar norbornene-based esters enhance poly(1-butene) isotacticity .
Advanced Catalytic Applications
Q. Q: How does the 6-methyl group affect catalytic performance compared to non-methylated analogs?
A: The methyl group introduces steric hindrance, which may reduce coordination flexibility but enhance thermal stability. Studies on norbornene-2,3-dicarboxylate esters show that substituent configuration (endo/exo) critically affects polydispersity and molecular weight in polymers. For 6-methylquinoline derivatives, the methyl group’s position could similarly alter donor strength and catalyst latency .
Data Contradictions
Q. Q: How to resolve discrepancies in reported catalytic activities of related dicarboxylate esters?
A: Contradictions often arise from differences in:
- Steric Effects : Bulkier substituents (e.g., methyl vs. ethyl) alter active site accessibility.
- Electronic Effects : Electron-withdrawing/donating groups modify metal-ligand bonding.
- Experimental Conditions : Solvent polarity, temperature, and monomer ratios (e.g., norbornene vs. 1-butene) impact reactivity. Systematic studies comparing isomers (e.g., endo vs. exo) under controlled conditions are recommended .
Derivative Synthesis
Q. Q: How can this ester be used to synthesize heterocyclic derivatives?
A: The ester serves as a precursor for imidazole or pyridine derivatives. For example, reacting it with 2-amino-2,3-dimethylbutyramide under basic conditions (e.g., NaOEt) yields 2-(imidazolin-2-yl)-pyridine-3-carboxylates. Hydrolysis of the ester followed by decarboxylation produces bioactive quinoline analogs .
Polymerization Studies
Q. Q: What methodologies assess its utility as a monomer in ring-opening metathesis polymerization (ROMP)?
A: Techniques include:
- Thermal Analysis (STA) : Monitor exothermic polymerization onset temperatures (e.g., 60–75°C for norbornene analogs).
- Kinetic Studies : Track conversion rates via H NMR or GPC to determine molecular weight distribution.
- Catalyst Screening : Latent ruthenium catalysts (e.g., Grubbs-type) are tested for controlled polymerization .
Stability and Storage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
